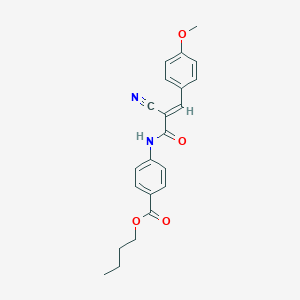
(E)-4-(2-氰基-3-(4-甲氧基苯基)丙烯酰胺基)苯甲酸丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an acrylamido group attached to a benzoate ester
科学研究应用
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. The key steps include:
Formation of the acrylamido intermediate: This involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the (E)-2-cyano-3-(4-methoxyphenyl)acrylonitrile.
Amidation reaction: The acrylonitrile intermediate is then reacted with 4-aminobenzoic acid to form the acrylamido intermediate.
Esterification: The final step involves the esterification of the acrylamido intermediate with butanol in the presence of an acid catalyst to yield (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate.
Reduction: Formation of 4-(2-amino-3-(4-methoxyphenyl)acrylamido)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The cyano and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in having a butyl ester group.
3-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group.
4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group.
Uniqueness
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and an acrylamido group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSEJZRTDAKNB-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
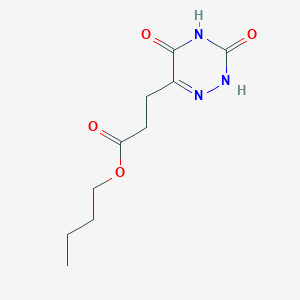
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)
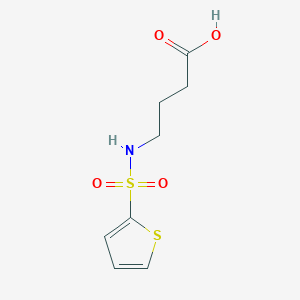
acetate](/img/structure/B362995.png)
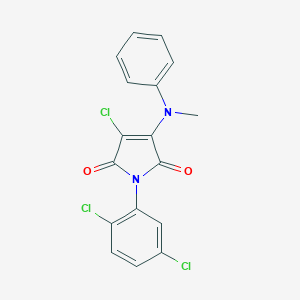
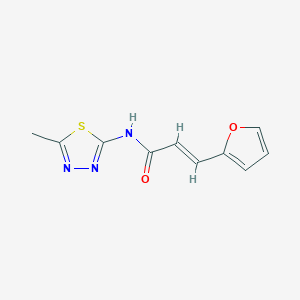
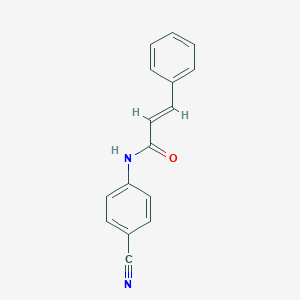
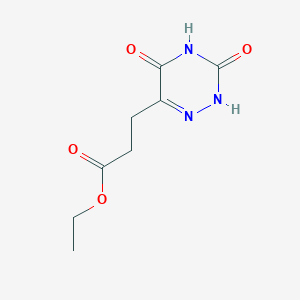
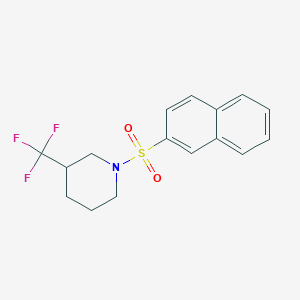
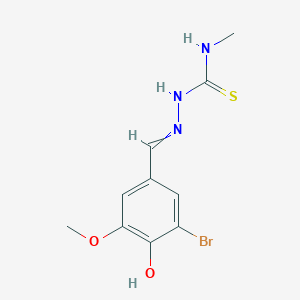
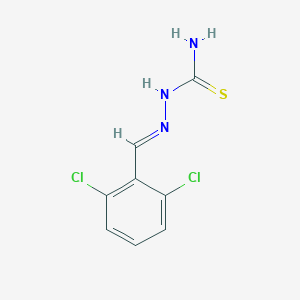
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
